![molecular formula C20H13Cl2N5O5 B2971363 N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-21-3](/img/no-structure.png)
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2N5O5 and its molecular weight is 474.25. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multi-Targeted Kinase Inhibitors
Pyrrolopyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors. These compounds can inhibit various kinases involved in cancer cell proliferation and survival. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines and have been compared to well-known kinase inhibitors like sunitinib .
Apoptosis Inducers
These derivatives can act as apoptosis inducers, promoting programmed cell death in cancer cells. This is a crucial mechanism for cancer treatment as it can selectively target and eliminate cancerous cells without affecting healthy ones. Molecular docking studies have supported the potential of these compounds to bind with apoptotic proteins, influencing cell cycle arrest and apoptosis .
Anticancer Agents
Pyrrolopyrimidines serve as scaffolds for constructing targeted anti-cancer agents. They have been found in biologically active compounds with anticancer properties. Researchers are developing novel pyrrolopyrimidine derivatives for the treatment of various cancers .
Thyroid Drugs and Leukemia Treatment
Some pyrimidine derivatives are used in the production of thyroid drugs and in the treatment of leukemia. Their chemical structure allows them to be effective in regulating thyroid function and combating leukemia cells .
Plant Growth Regulation and Herbicidal Activity
These compounds also find applications in agriculture as plant growth regulators and herbicides. Their molecular structure can be designed to target specific plant pathways, promoting growth or inhibiting the growth of weeds .
Anti-Hyperglycemic Compounds
Pyrrolopyrimidine derivatives have been evaluated as anti-hyperglycemic compounds, showing promise in the treatment of conditions like diabetes. They can potentially regulate blood sugar levels by influencing various biological pathways .
Propriétés
Numéro CAS |
921852-21-3 |
|---|---|
Nom du produit |
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Formule moléculaire |
C20H13Cl2N5O5 |
Poids moléculaire |
474.25 |
Nom IUPAC |
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H13Cl2N5O5/c1-25-9-13(18(28)23-11-4-7-14(22)15(8-11)27(31)32)16-17(25)19(29)26(20(30)24-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,23,28)(H,24,30) |
Clé InChI |
RLGZPXOAZQHNMS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)


![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)
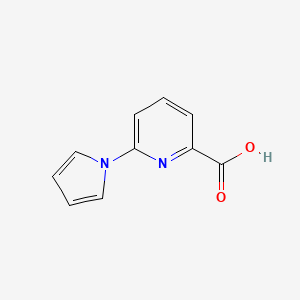
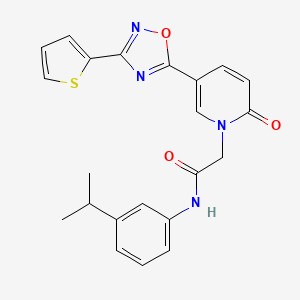
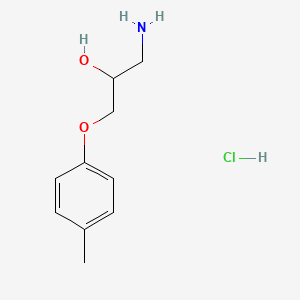

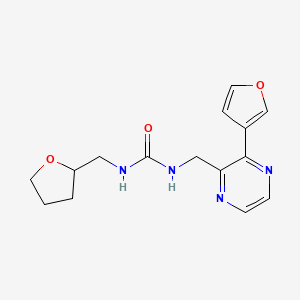
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
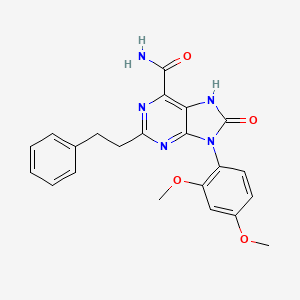
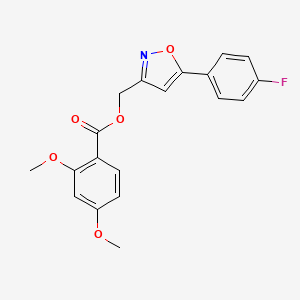
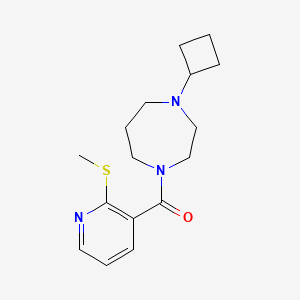
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)